molecular formula C22H22N4O4 B2378384 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile CAS No. 946278-15-5

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2378384
CAS RN: 946278-15-5
M. Wt: 406.442
InChI Key: TZJTVAMSQOXAMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a central oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). This ring is substituted at the 2-position with a 4-propoxyphenyl group and at the 5-position with a piperazin-1-yl group that is further substituted with a furan-2-carbonyl group.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives involving furan-2-carbonyl and piperazine structures have been synthesized and evaluated for their antimicrobial activities. For instance, Başoğlu et al. (2013) developed azole derivatives starting from furan-2-carbohydrazide, showing activity against microorganisms. Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, demonstrating good or moderate antimicrobial activities against test microorganisms. These findings suggest the potential of derivatives of the target compound in antimicrobial research (Başoğlu et al., 2013) (Bektaş et al., 2007).

Pharmacological Evaluation

In the realm of pharmacology, Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were evaluated for antidepressant and antianxiety activities, indicating the compound's relevance in developing new therapeutic agents with potential applications in mental health treatment (Kumar et al., 2017).

Enzyme Inhibition

Research by Vulupala et al. (2018) on novel triazole derivatives derived from a base structure similar to the target compound showed promising results as angiotensin-converting enzyme (ACE) inhibitors. This suggests potential cardiovascular applications, highlighting the compound's utility in developing non-carboxylic acid ACE inhibitors with minimal toxicity (Vulupala et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature I found. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-2-13-28-17-7-5-16(6-8-17)20-24-18(15-23)22(30-20)26-11-9-25(10-12-26)21(27)19-4-3-14-29-19/h3-8,14H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJTVAMSQOXAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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